3-Thiophenethiol, 2,5-dimethyl-
CAS No.: 29874-05-3
Cat. No.: VC8413852
Molecular Formula: C6H8S2
Molecular Weight: 144.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29874-05-3 |
---|---|
Molecular Formula | C6H8S2 |
Molecular Weight | 144.3 g/mol |
IUPAC Name | 2,5-dimethylthiophene-3-thiol |
Standard InChI | InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3 |
Standard InChI Key | PLQIJELLQWWAIE-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(S1)C)S |
Canonical SMILES | CC1=CC(=C(S1)C)S |
Introduction
Structural and Molecular Characteristics
Molecular Geometry
The compound’s IUPAC name, 2,5-dimethylthiophene-3-thiol, reflects its substitution pattern. The thiophene core consists of a five-membered aromatic ring with sulfur at the 1-position. Methyl groups occupy the 2- and 5-positions, while the thiol group is located at the 3-position . The SMILES notation and InChIKey PLQIJELLQWWAIE-UHFFFAOYSA-N
provide precise structural identifiers .
Spectroscopic Data
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NMR: The -NMR spectrum typically shows signals for methyl protons (~2.3 ppm) and aromatic protons (6.5–7.3 ppm) .
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Mass Spectrometry: Fragmentation patterns in electron ionization mass spectrometry (EI-MS) reveal a base peak at m/z 144 corresponding to the molecular ion .
Synthetic Routes
Radical-Mediated Halogen Displacement
A primary industrial method involves the reaction of 2,5-dimethyl-3-chlorothiophene with hydrogen sulfide () or alkyl mercaptans () under high-temperature gas-phase conditions. This radical-mediated process yields 3-thiophenethiol derivatives with efficiencies up to 23.6% .
Thio-Claisen Rearrangement
Allyl thienyl sulfides undergo -sigmatropic rearrangement upon heating, producing substituted thiophenethiols. For example, 2-thienyl allyl sulfide rearranges to 3-(2-methyl-3-thienyl)-2-thiophenethiol in 31% yield .
Green Halocyclization
A sustainable approach utilizes sodium halides (NaCl, NaBr) with copper(II) sulfate in ethanol to cyclize 2-alkynylthioanisoles. This method achieves high yields (~90%) and avoids hazardous reagents .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 144.3 g/mol | |
Density | ~1.3 g/cm³ | |
Boiling Point | ~172°C (estimated) | |
Vapor Pressure | 1.8 mmHg at 25°C | |
LogP (Partition Coefficient) | 2.20 |
The compound’s lipophilicity () suggests moderate solubility in organic solvents, aligning with its use in synthetic applications .
Chemical Reactivity
S-Alkylation
3-Thiophenethiol, 2,5-dimethyl- undergoes S-alkylation with alkyl halides (e.g., ) in the presence of potassium tert-butoxide, yielding thienyl sulfides () .
Oxidative Dimerization
Exposure to oxidizing agents like or leads to disulfide formation (), critical in polymer and coordination chemistry .
Condensation Reactions
Reaction with aldehydes (e.g., acetaldehyde) forms hemimercaptals, which are intermediates in flavor compound synthesis .
Applications
Materials Science
The compound serves as a precursor for conductive polymers and organic semiconductors. Its thiophene backbone facilitates π-conjugation, enhancing electron mobility in devices .
Pharmaceutical Intermediates
Functionalization at the thiol position enables synthesis of thieno[3,2-b]thiophene derivatives, which exhibit antimicrobial and antitumor activities .
Analytical Characterization
Chromatographic Methods
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GC-MS: Elution on DB-5MS columns with electron ionization confirms purity and identity via molecular ion () .
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm resolve thiophenethiol derivatives .
Spectroscopic Techniques
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